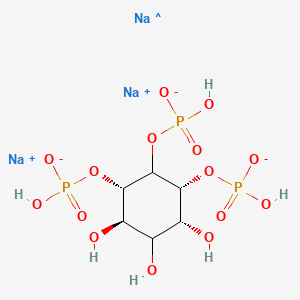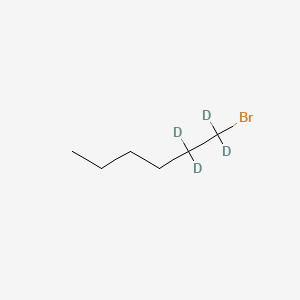
1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine” is a chemical compound with the molecular formula C6H6F3N3 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of “1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine” consists of a pyridine ring with a trifluoromethyl group and a hydrazine group attached . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine” are not detailed in the search results, TFMP derivatives are known to participate in various chemical reactions. For instance, the reaction between trifluoroacetimidoyl chloride and formhydrazide might initially form trifluoroacetimidohydrazide .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine” are not fully detailed in the search results. The molecular weight is reported to be 177.12700 .Aplicaciones Científicas De Investigación
Medicine
In the medical field, derivatives of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine are explored for their therapeutic potential. They are used in the synthesis of compounds that show promise in treating various diseases due to their ability to interact with biological targets .
Agriculture
This compound plays a crucial role in the development of agrochemicals. Its derivatives are key ingredients in pesticides and herbicides, contributing to the protection of crops and the control of pests .
Material Science
In material science, 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine derivatives are utilized as building blocks for creating new materials. They serve as reactants in chemical reactions that lead to the development of innovative materials with potential industrial applications .
Environmental Science
The environmental applications of this compound include its use in the development of environmentally friendly chemicals. Researchers are investigating its derivatives for potential use in green chemistry, aiming to reduce the environmental impact of chemical processes .
Analytical Chemistry
1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine is used as a derivatization reagent in analytical chemistry. It helps in the accurate detection and measurement of various substances, such as hormones in biological samples, by enhancing their analytical properties .
Biochemistry
In biochemistry, the compound’s derivatives are studied for their interactions with biological molecules. They are used in the synthesis of biochemical reagents that can help in understanding biological processes and in the development of biochemical assays .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .
Mode of Action
It has been suggested that the compound interacts with its targets, leading to their inhibition . A molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
It is known that the compound interferes with the life cycle of leishmania aethiopica and plasmodium berghei, thereby inhibiting their growth and proliferation .
Pharmacokinetics
The compound’s molecular weight of 17713 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of the action of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of leishmaniasis and malaria, respectively .
Propiedades
IUPAC Name |
[2-(trifluoromethyl)pyridin-4-yl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-3-4(12-10)1-2-11-5/h1-3H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGUIGHUMMJNKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1NN)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737247 |
Source


|
| Record name | 4-Hydrazinyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinyl-2-(trifluoromethyl)pyridine | |
CAS RN |
1228535-68-9 |
Source


|
| Record name | 4-Hydrazinyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B596666.png)





![[3,4'-Bipyridin]-5-ylmethanol](/img/structure/B596677.png)


![Acetic acid, 2-[(2-iodophenyl)Methoxy]-, ethyl ester](/img/no-structure.png)